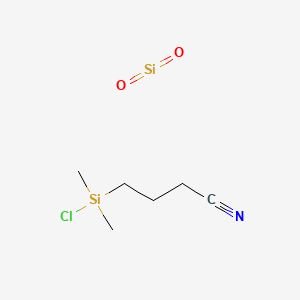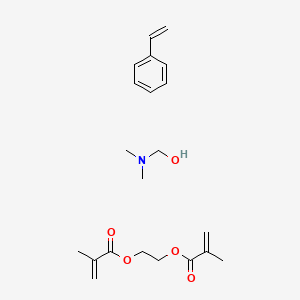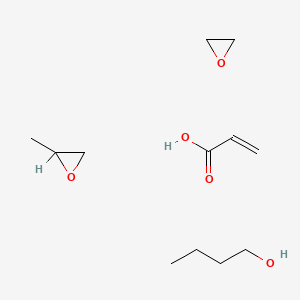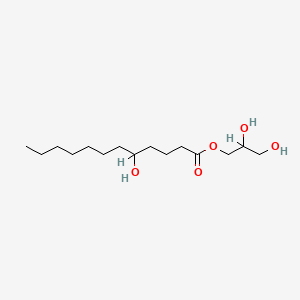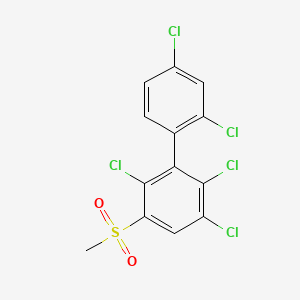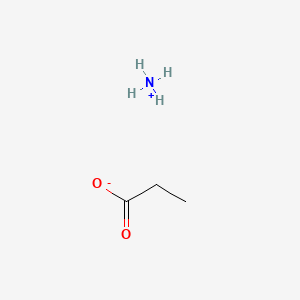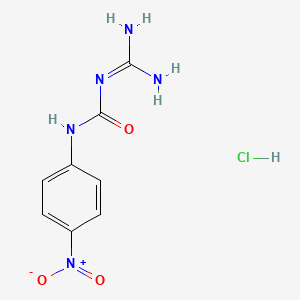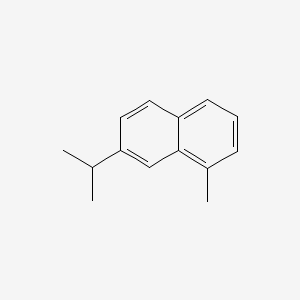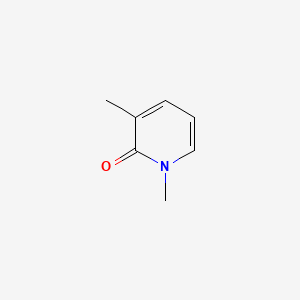
1,3-Dimethyl-2-pyridone
概要
説明
1,3-Dimethyl-2-pyridone is an organic compound with the chemical formula C7H9NO . It belongs to the class of heterocyclic compounds known as 2-pyridones . These compounds have versatile applications in various fields, including biology, natural products, dyes, and fluorescent materials . The molecular structure of 1,3-Dimethyl-2-pyridone is shown below:
Synthesis Analysis
-
Palladium-Catalyzed Microwave Irradiation
-
Metal-Catalyzed Cross-Coupling
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2-pyridone consists of a pyridone ring fused with two methyl groups at positions 1 and 3. The compound exists as a colorless solid and is known to form hydrogen-bonded dimers. Tautomerism between 2-pyridone and 2-hydroxypyridine can also occur .
Chemical Reactions Analysis
-
Cyclization Reaction
-
Other Notable Reactions
科学的研究の応用
1. Detection of Mercury Ions
1,3-Dimethyl-2-pyridone derivatives, such as 3-Cyano-4,6-dimethyl-2-pyridone (CDPy), have been utilized as probes for the selective detection of mercury ions in natural water sources. The fluorescence intensity of these probes decreases upon the addition of Hg+2 ions, allowing for sensitive and reproducible detection of mercury with excellent stability. This is particularly useful in environmental monitoring and pollution control (Singh et al., 2017).
2. Study of Drug Distribution in Vivo
In pharmaceutical research, 1,3-Dimethyl-2-pyridone derivatives have been used to study the distribution of drugs within biological systems. For instance, a method was developed to determine the tissue distribution of 3-hydroxy-1,2-dimethyl-4-pyridone (L1) in vivo, revealing its rapid absorption and elimination, as well as its distribution in the liver and kidneys of rats. This kind of research is crucial in drug development and pharmacokinetics (Chen et al., 2020).
3. Synthesis of Complex Organic Molecules
1,3-Dimethyl-2-pyridone derivatives have been explored in the synthesis of a wide range of organic compounds. For example, research has shown their utility in the regioselective formation of complex molecules like BODIPYs, which are useful in various fields, including material science and organic electronics (Didukh et al., 2019).
4. Antioxidant Properties
The antioxidant properties of 1,3-Dimethyl-2-pyridone derivatives have been investigated. Studies show that compounds like CDPy exhibit moderate antioxidant properties, potentially offering benefits in combating oxidative stress-related disorders (Singh et al., 2020).
5. Synthesis of Fluorophores
1,3-Dimethyl-2-pyridone-based compounds have been synthesized and investigated for their fluorescence properties. These compounds demonstrate potential as fluorophores in various practical applications, including in the field of bioimaging and material science (Hagimori et al., 2016)
特性
IUPAC Name |
1,3-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOPDIPOMHVFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983180 | |
| Record name | 1,3-Dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-pyridone | |
CAS RN |
6456-92-4 | |
| Record name | 1,3-Dimethyl-2-pyridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2-pyridone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUM7B3LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


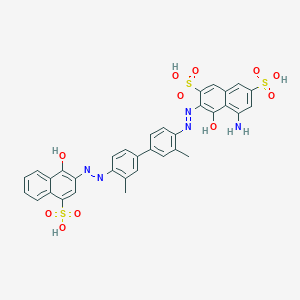
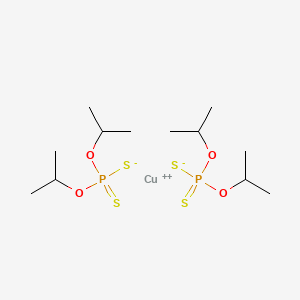
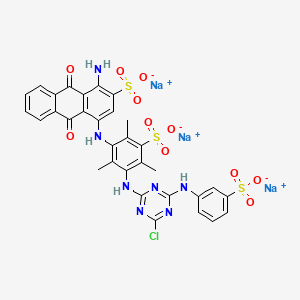
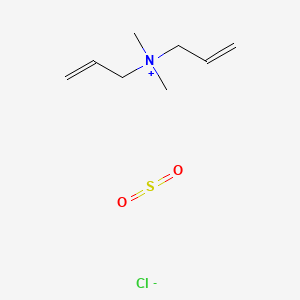
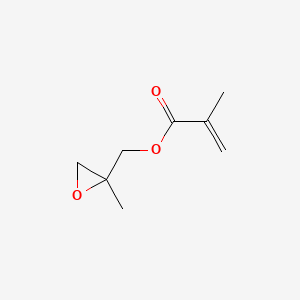
![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)
